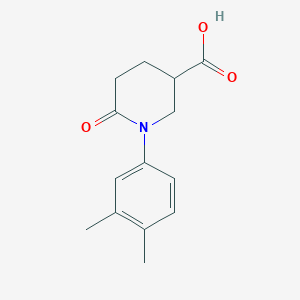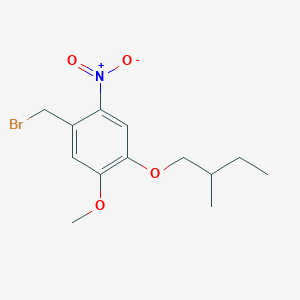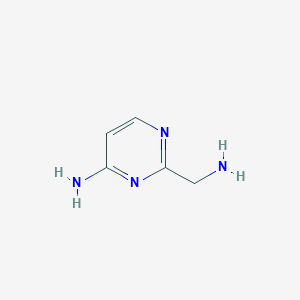
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol
Übersicht
Beschreibung
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with methylamine and acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol has several scientific research applications across different fields:
Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives, which are used in the development of new materials and catalysts.
Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Thiophene derivatives are used in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which 1-Amino-2-methyl-3-(2-thienyl)propan-2-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methyl-3-(2-thienyl)propan-2-ol is similar to other thiophene derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
3-Methyl-2-thienylmethylamine: Another thiophene derivative with potential biological activity.
1-(3-Thienyl)urea: A thiophene derivative used in various chemical syntheses.
These compounds share the thiophene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
1-amino-2-methyl-3-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHVTDOUJEMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)
![6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1526959.png)

![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)

![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)



![Ethyl 6-[(4-aminocyclohexyl)oxy]pyridine-3-carboxylate](/img/structure/B1526972.png)
![1-[4-(azidomethyl)phenyl]-1H-pyrazole](/img/structure/B1526973.png)



